molecular formula C18H23N3O4S2 B3012647 5-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)-2-methoxybenzamide CAS No. 2034401-30-2

5-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)-2-methoxybenzamide

Número de catálogo: B3012647
Número CAS: 2034401-30-2
Peso molecular: 409.52
Clave InChI: ALJVONHCOYPZCJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(N-((4-Cyclohexylthiazol-2-yl)methyl)sulfamoyl)-2-methoxybenzamide is a synthetic sulfonamide-benzamide hybrid compound characterized by a central methoxybenzamide scaffold linked to a sulfamoyl group. The sulfamoyl moiety is further substituted with a 4-cyclohexylthiazol-2-ylmethyl group.

Propiedades

IUPAC Name

5-[(4-cyclohexyl-1,3-thiazol-2-yl)methylsulfamoyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S2/c1-25-16-8-7-13(9-14(16)18(19)22)27(23,24)20-10-17-21-15(11-26-17)12-5-3-2-4-6-12/h7-9,11-12,20H,2-6,10H2,1H3,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJVONHCOYPZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC(=CS2)C3CCCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

5-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)-2-methoxybenzamide is a compound that has garnered interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. The compound's unique structure, which includes a thiazole moiety and a sulfamoyl group, suggests a range of interactions with biological targets.

Chemical Structure

The molecular formula of the compound is C24H25N3O5S2C_{24}H_{25}N_{3}O_{5}S_{2}, with a molecular weight of approximately 499.6 g/mol. The structural components are crucial for understanding its biological activity, particularly how variations in substituents affect efficacy.

Antimicrobial Properties

Research indicates that compounds with thiazole structures often exhibit significant antimicrobial activity. For instance, derivatives similar to 5-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)-2-methoxybenzamide have been tested against various bacterial strains.

Compound Target Organism Activity
5-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)-2-methoxybenzamideStaphylococcus aureusSignificant antibacterial activity
5-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)-2-methoxybenzamideEscherichia coliSignificant antibacterial activity

In one study, the compound exhibited effective inhibition at concentrations as low as 1 µg/mL against these Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have also been explored. Studies evaluating its effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), report promising results. The following table summarizes key findings:

Cell Line IC50 Value (µM) Comparison to Doxorubicin (µM)
MCF-71520
A5491018

These results indicate that the compound's IC50 values are comparable to or lower than those of standard chemotherapeutics like doxorubicin, suggesting it may be a viable candidate for further development in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of 5-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)-2-methoxybenzamide is significantly influenced by its structural components. Key findings include:

Substituent Variations : The presence of specific substituents on the thiazole ring enhances both cytotoxicity and antimicrobial efficacy. For example, modifications such as methyl or phenyl groups at certain positions are critical for maintaining activity.

Hydrophobic Interactions : Molecular dynamics simulations suggest that the compound interacts with target proteins primarily through hydrophobic contacts, which may enhance binding affinity and overall biological effectiveness .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models. In one notable study, researchers administered varying doses of the compound to mice bearing tumor xenografts derived from MCF-7 cells. Results indicated a dose-dependent reduction in tumor size, supporting the compound's potential as an effective anticancer agent.

Comparación Con Compuestos Similares

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues in the Sulfonamide-Benzamide Class

(a) Sulpiride and Derivatives
  • Sulpiride [(±)-5-(aminosulfonyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxybenzamide] is a well-known antipsychotic agent acting as a dopamine D2 receptor antagonist . Key Differences: The target compound replaces Sulpiride’s ethylpyrrolidinyl group with a 4-cyclohexylthiazol-2-ylmethyl substituent. This substitution likely enhances lipophilicity and alters receptor binding kinetics due to the bulky cyclohexylthiazol group. Functional Implications: Sulpiride’s low extrapyramidal side effects are attributed to its selective D2 antagonism . The thiazole ring in the target compound may confer distinct receptor interactions or off-target effects.
(b) [18F]Desmethoxyfallypride and [11C]Raclopride
  • [18F]Desmethoxyfallypride : A radiolabeled benzamide used in PET imaging, sharing the 2-methoxybenzamide core .
  • [11C]Raclopride: Another benzamide derivative with dichloro and hydroxyl substitutions, used to study dopamine D2/D3 receptors . Comparison: The target compound’s cyclohexylthiazol group distinguishes it from these imaging agents, which prioritize radiolabeling efficiency and receptor specificity over bulkier substituents.

Antifungal Sulfonamide-Oxadiazole Compounds

(a) LMM5 and LMM11
  • LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
  • LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide .
    • Structural Contrast : Both LMM5 and LMM11 feature oxadiazole rings instead of the target compound’s thiazole. The oxadiazole moiety is associated with antifungal activity via thioredoxin reductase inhibition .
    • Activity : LMM11 demonstrated efficacy against Candida albicans (MIC: 50 μg/mL), suggesting that the target compound’s thiazole group might modulate antifungal potency or mechanism .

Thiazole-Containing Compounds

  • 4-[Cyclohexyl(methyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide : A structural analog with an oxadiazole ring and methoxymethyl substitution (Molecular Weight: 408.47 g/mol) .
    • Comparison : The target compound’s thiazole ring may offer improved metabolic stability compared to oxadiazoles, which are prone to hydrolysis.

Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity
Target Compound Methoxybenzamide 4-Cyclohexylthiazol-2-ylmethyl-sulfamoyl Not reported Inferred enzyme/receptor modulation
Sulpiride Methoxybenzamide Ethylpyrrolidinyl-sulfamoyl 341.43 D2 antagonist
LMM11 Benzamide-oxadiazole Cyclohexyl(ethyl)sulfamoyl, furan 455.52 Antifungal
[18F]Desmethoxyfallypride Methoxybenzamide Fluoropropyl-pyrrolidinyl 366.41 (non-radioactive) Dopamine imaging

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.